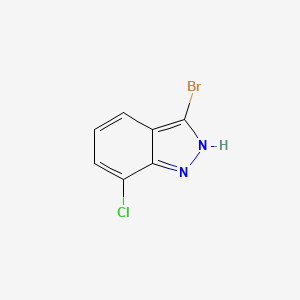![molecular formula C7H4BrClN2 B1343725 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-61-6](/img/structure/B1343725.png)
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic molecule that is part of a broader class of pyrrolopyridine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The presence of bromine and chlorine atoms on the pyrrolopyridine core suggests that this compound could be a versatile intermediate for further chemical modifications .
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds often involves multistep reactions, including halogenation, coupling, and reduction steps. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved through sodium borohydride reduction and subsequent debenzylation, indicating the feasibility of reductive approaches in the synthesis of such compounds . Similarly, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine involved carbon-carbon coupling, demonstrating the utility of coupling reactions in constructing the pyridine core . These methods could potentially be adapted for the synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been studied using techniques such as X-ray diffraction (XRD) and computational methods like density functional theory (DFT). For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined using single-crystal XRD, revealing intermolecular hydrogen bonding and π-π interactions . These structural insights are crucial for understanding the properties and reactivity of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
Chemical Reactions Analysis
The reactivity of halogenated pyrrolopyridines is influenced by the presence of halogen substituents, which can undergo various chemical reactions. For instance, the synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides from bromo-chloropyridine C-nucleosides involved selective palladium-catalyzed cross-coupling and nucleophilic substitutions . These reactions highlight the potential of halogenated pyrrolopyridines, such as 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, to participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are closely related to their molecular structure. The presence of halogen atoms can significantly affect properties such as solubility, melting point, and reactivity. For example, the study of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a related compound, provided insights into the synthesis and properties of chlorinated and brominated pyrazoles . Additionally, the study of hydrogen bonding in halogenated pyridines, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, offers valuable information on the influence of halogen substituents on intermolecular interactions . These findings can be extrapolated to predict the behavior of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine in various environments.
Applications De Recherche Scientifique
Catalyzed Reactions
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is involved in palladium-catalyzed reactions. For instance, it undergoes condensation with terminal alkynes in the presence of Pd and Cu compounds to yield alkynyl derivatives. These products can further react to form various complex structures like pyrrolo[3,2-c]cinnolines, indicating its utility in constructing novel heterocyclic compounds (Ames & Bull, 1982).
Synthesis of Intermediates
It also serves as a crucial intermediate in the synthesis of important chemicals like chlorantraniliprole, a new insecticide. The synthesis pathway involves multiple steps starting from 2,3-dichloropyridine and culminates in the formation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, showcasing its role in producing agrochemicals (Niu Wen-bo, 2011).
NMR Spectra and HMO Calculations
The bromination of pyrrolo[1, 2-a]pyrazine and pyrrazolo[1, 2-a]pyridine, related to 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, yields dibromo and mono-bromo derivatives, respectively. These results align with frontier-electron density calculations, and the detailed analysis of NMR spectra provides insights into the electronic structure of such compounds (Paudler & Dunham, 1965).
Construction of Polyheterocyclic Ring Systems
Research also explores the use of derivatives of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, such as 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as precursors for creating new polyheterocyclic ring systems. These compounds have potential applications in developing pharmaceuticals with antibacterial properties (Abdel‐Latif et al., 2019).
Highly Luminescent Polymers
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine-related compounds are also utilized in synthesizing highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain. These polymers exhibit strong fluorescence and high quantum yields, highlighting their potential in materials science for optoelectronic applications (Zhang & Tieke, 2008).
Propriétés
IUPAC Name |
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKOASQVGQLHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646769 |
Source


|
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000341-61-6 |
Source


|
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














